Acetic acid, 2-[[(3-bromophenyl)methyl]amino]-2-oxo-, ethyl ester
Overview
Description
“Acetic acid, 2-[[(3-bromophenyl)methyl]amino]-2-oxo-, ethyl ester” is a complex organic compound. It is a derivative of acetic acid where the hydrogen of the carboxyl group (-COOH) is replaced by a 2-[[(3-bromophenyl)methyl]amino]-2-oxo ethyl group .
Synthesis Analysis
The synthesis of this compound could potentially involve the reaction of 3-bromophenol with ethyl formate . The reaction is generally carried out at an elevated temperature and a catalyst is added to facilitate the reaction .Molecular Structure Analysis
The molecular formula of this compound is C9H9BrO2 . The structure includes a bromophenyl group attached to an acetic acid moiety through a methyl bridge . The exact 3D structure can be viewed using specific software .Chemical Reactions Analysis
The compound can undergo various chemical reactions. For instance, it can undergo Fischer esterification when refluxed with methanol acidified with sulfuric acid . An ethyl ester can be made in an analogous way using ethanol instead of methanol .Physical and Chemical Properties Analysis
The compound is a colorless to pale yellow liquid . It has a relatively low boiling point and flash point and is soluble in organic solvents such as ethers, alcohols, and ketones .Scientific Research Applications
Synthesis of Related Substances : This compound is involved in the synthesis of various chemical substances. For instance, the synthesis of 2-oxotetrahydrofuran-3-acetic acid and related compounds utilizes ethylene oxide, ethyl sodiomalonate, and ethyl chloroacetate, with the resulting ester undergoing hydrolysis and decarboxylation (McRae et al., 1943).
Synthesis of Ureido Sugars : It's used as an amination agent in the synthesis of new ureido sugars, derivatives of 2-amino-2-deoxy-D-glucose, and amino acids (Piekarska-Bartoszewicz & Tcmeriusz, 1993).
Synthesis of Heterocyclic Compounds : The compound plays a role in the synthesis of heterocyclic compounds such as triazoles and coumarins, contributing to the formation of complex chemical structures with potential biological activities (Nurhan Gmrkolu et al., 2019).
Regioselective Synthesis : It is involved in the regioselective synthesis of novel 3‐thiazolidine acetic acid derivatives, demonstrating its utility in producing compounds with specific structural configurations (Li et al., 2011).
Synthesis of Antimicrobial Agents : This compound has been used in the synthesis of new 1-(5-phenylamino-[1,3,4]thiadiazol-2-yl)methyl-5-oxo-[1,2,4]triazole derivatives, showing antimicrobial activity (Demirbas et al., 2004).
Synthesis of Acenaphtho Derivatives : The compound is also used in the synthesis of acenaphtho derivatives, which have been evaluated for their antitumor activity (Liu et al., 2006).
Safety and Hazards
Properties
IUPAC Name |
ethyl 2-[(3-bromophenyl)methylamino]-2-oxoacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO3/c1-2-16-11(15)10(14)13-7-8-4-3-5-9(12)6-8/h3-6H,2,7H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGLNCCLHSBPFFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NCC1=CC(=CC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.